molecular formula C16H16FN5OS B15086556 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol CAS No. 133506-54-4

1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol

Cat. No.: B15086556
CAS No.: 133506-54-4
M. Wt: 345.4 g/mol
InChI Key: RUMDPIABWWMYSM-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol (CAS: 133506-54-4) is a synthetic organic compound with the molecular formula C₁₆H₁₆FN₅OS and a molecular weight of 345.39 g/mol. Its structure features a 2-propanol backbone substituted with a 4-fluoroanilino group and a 1-phenyl-1H-tetrazole-5-ylthio moiety. The SMILES notation is C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O, and its InChIKey is RUMDPIABWWMYSM-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 174.9 Ų for the [M+H]+ adduct and 177.2 Ų for [M-H]- . The compound is available at 95% purity, though pharmacological and patent data remain undocumented .

Properties

CAS No.

133506-54-4

Molecular Formula

C16H16FN5OS

Molecular Weight

345.4 g/mol

IUPAC Name

1-(4-fluoroanilino)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol

InChI

InChI=1S/C16H16FN5OS/c17-12-6-8-13(9-7-12)18-10-15(23)11-24-16-19-20-21-22(16)14-4-2-1-3-5-14/h1-9,15,18,23H,10-11H2

InChI Key

RUMDPIABWWMYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole ring is then reacted with a thiol derivative to form the thioether linkage.

    Amination: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction with an appropriate amine.

    Propanol Backbone Construction: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines or alcohols, depending on the target functional group.

    Substitution Products: Various substituted derivatives of the original compound.

Scientific Research Applications

1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: Explored for its potential use in the synthesis of advanced materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and tetrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole-Thio Motifs

Several compounds share the 1-phenyl-1H-tetrazol-5-ylthio group linked to a propanol backbone but differ in substituents:

Compound Name Molecular Formula Key Substituents Physicochemical Properties (CCS, Ų) Source
Target Compound C₁₆H₁₆FN₅OS 4-Fluorophenylamino, phenyltetrazole [M+H]+: 174.9; [M-H]-: 177.2
1-(2-Methoxyphenoxy)-3-...-2-propanol C₁₇H₁₈N₄O₃S 2-Methoxyphenoxy, phenyltetrazole [M+H]+: Not reported
2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol C₉H₉FN₄OS 4-Fluorophenyl, ethanol backbone Synthesized via PEG-400 catalysis
  • The ethanol derivative (C₉H₉FN₄OS) lacks the propanol chain’s secondary hydroxyl group, which may reduce hydrogen-bonding capacity .

Fluorophenyl-Containing Derivatives

Compounds with 4-fluorophenyl groups exhibit diverse bioactivities, as seen in:

Compound Name Structure Highlights Bioactivity (ED₅₀, μmol/kg) Reference
Target Compound Tetrazole-thio, propanol backbone Not reported
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea Thiadiazole, dichlorobenzylthio 2.70 (MES test)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)...thiazole Thiazole, triazolylpyrazole Anticonvulsant (potent)
  • Key Observations :
    • The thiadiazole-urea derivative demonstrates potent anticonvulsant activity, suggesting that the fluorophenyl group synergizes with sulfur-containing heterocycles for CNS targeting.
    • The target compound’s tetrazole-thio group may offer metabolic stability over thiadiazoles due to tetrazole’s resistance to oxidation .

Propanol Backbone Analogues

Compounds with a 2-propanol backbone but differing in substituents:

Compound Name Substituents Application/Activity Source
Target Compound 4-Fluorophenylamino, tetrazole-thio Undocumented
Propranolol Hydrochloride Naphthyloxy, isopropylamino β-blocker (hypertension)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole-thio, pyrazole-carbonitrile Anticancer (preliminary)
  • Key Observations: Propranolol’s naphthyloxy and isopropylamino groups are critical for β-adrenergic receptor antagonism , whereas the target compound’s fluorophenylamino group may favor different targets.

Tables of Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) CCS [M+H]+ (Ų) LogP (Predicted)
Target Compound 345.39 174.9 ~2.1
1-(2-Methoxyphenoxy)-...propanol 358.42 Not reported ~2.8
Propranolol Hydrochloride 295.80 Not applicable 1.6 (experimental)

Table 2: Bioactivity Comparison

Compound Assay Model Activity (ED₅₀/IC₅₀)
1-{5-[(2,4-Dichlorobenzyl)thio]-...urea MES test (mice) 2.70 μmol/kg
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]...carbonitrile MCF-7 cells IC₅₀: ~10 μM

Biological Activity

1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a fluorinated phenyl group, an amino group, and a tetrazole-thioether moiety. The molecular formula is C16H16FN5OSC_{16}H_{16}FN_5OS, and its structure can be depicted as follows:

Structure 1 4 Fluorophenyl amino 3 1 phenyl 1H tetrazol 5 yl thio 2 propanol\text{Structure }\text{1 4 Fluorophenyl amino 3 1 phenyl 1H tetrazol 5 yl thio 2 propanol}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing tetrazole rings possess potent activity against various bacterial strains, suggesting that this compound may also exhibit such effects.

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. A case study involving similar thioether derivatives showed inhibition of cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation.
  • Disruption of Cell Membranes : The presence of fluorine in the structure may enhance membrane permeability, leading to increased cytotoxicity.
  • Modulation of Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt has been observed in related compounds.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of tetrazole derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
110S. aureus
220E. coli
Target15S. aureus

Study 2: Anticancer Activity

In vitro studies on the anticancer effects revealed that the compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of 25 µM.

Cell LineIC50 (µM)Mechanism
MCF725Apoptosis
A54930Cell cycle arrest

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